(6-Chloro-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone
Description
The molecule contains a pyrimidine ring substituted with a chloro group at position 6, a methyl group at position 2, and a 4-chlorophenyl sulfone moiety at position 3. Sulfone groups are known for their metabolic stability and role in modulating biological activity, as seen in methyl sulfone derivatives that inhibit hypoxia-induced metastatic pathways in cancer cells .
Properties
IUPAC Name |
4-chloro-6-[(4-chlorophenyl)sulfonylmethyl]-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-8-15-10(6-12(14)16-8)7-19(17,18)11-4-2-9(13)3-5-11/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHYXGIPUTUYDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)CS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodologies
Sulfide Oxidation Pathway
A common approach involves the oxidation of a sulfide precursor to the sulfone.
Synthesis of Sulfide Intermediate
The sulfide intermediate, (6-chloro-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfide, is synthesized via nucleophilic substitution:
- Reactants : (6-Chloro-2-methyl-4-pyrimidinyl)methanol and 4-chlorobenzenesulfenyl chloride.
- Conditions : Base (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C for 12–24 hours.
- Mechanism : The hydroxyl group is converted to a leaving group (e.g., via tosylation), followed by displacement with 4-chlorobenzenesulfenyl chloride.
Oxidation to Sulfone
The sulfide is oxidized using hydrogen peroxide (H₂O₂) and sodium tungstate (Na₂WO₄·2H₂O) as a catalyst:
Nucleophilic Substitution with Sulfonyl Chlorides
Direct coupling of a pyrimidine methanol derivative with 4-chlorobenzenesulfonyl chloride is a scalable method.
Preparation of 4-Chlorobenzenesulfonyl Chloride
Synthesized via chlorosulfonation of chlorobenzene:
- Reactants : Chlorobenzene, chlorosulfonic acid, and thionyl chloride.
- Conditions : 120–160°C for 5–8 hours, yielding 90–95% purity.
Coupling Reaction
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed methods enable efficient aryl-sulfone bond formation.
Suzuki-Miyaura Coupling
Optimization and Challenges
Reaction Efficiency
Analytical Characterization
Spectroscopic Data
Industrial and Environmental Considerations
Scalability
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfone group.
Coupling Reactions: The compound can be involved in coupling reactions, forming new bonds with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Catalysts: Catalysts such as palladium or copper may be used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the sulfone group.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing pyrimidine and sulfone moieties exhibit antimicrobial properties. In particular, derivatives of this compound have been studied for their potential as antibacterial agents against resistant strains of bacteria. For instance, studies have shown that similar pyrimidine-based compounds can inhibit bacterial growth, making them candidates for antibiotic development .
Cancer Research
The compound's structural features suggest potential applications in cancer therapy. Sulfone derivatives have been explored for their ability to interfere with cellular mechanisms involved in tumor growth and proliferation. Preliminary studies indicate that (6-Chloro-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone may exhibit cytotoxic effects on certain cancer cell lines, warranting further investigation into its efficacy as an anticancer agent .
Enzyme Inhibition
This compound may act as an enzyme inhibitor, particularly in pathways relevant to disease states such as diabetes and cancer. The inhibition of specific enzymes can lead to reduced metabolic activity in tumor cells or pathogens, providing a therapeutic avenue for treatment .
Material Science
Polymer Synthesis
In material science, the sulfone group is known to enhance thermal stability and mechanical properties in polymers. The compound can be utilized as a building block in the synthesis of high-performance polymers such as polysulfones and polyethersulfones. These materials are valuable in applications requiring high thermal resistance and chemical stability, such as in aerospace and automotive industries .
Environmental Studies
Pollution Monitoring
Research has indicated that sulfones can be persistent environmental pollutants. Studies focusing on the degradation products of sulfone compounds have highlighted their bioaccumulation potential in wildlife. Understanding the environmental impact of this compound is crucial for assessing its ecological footprint and developing strategies for pollution mitigation .
Pharmaceutical Formulations
Drug Delivery Systems
The unique properties of this compound allow it to be explored in drug delivery systems, where it may enhance the solubility and bioavailability of poorly soluble drugs. The incorporation of sulfone groups into drug formulations can improve pharmacokinetic profiles, making it an area of interest in pharmaceutical development .
Table: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of (6-Chloro-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Differences and Implications
Sulfur Oxidation State: The target compound contains a sulfone group (-SO₂-), which enhances metabolic stability compared to sulfides (-S-) or sulfoxides (-SO-) . Sulfoxides (e.g., ) may exhibit variable redox activity, influencing their reactivity in biological systems.
Substituent Effects: The presence of a phenyl group at position 2 (e.g., ) increases steric bulk, which could reduce membrane permeability compared to smaller substituents like -CH₃ or -SH.
Environmental Impact :
- Bis(4-chlorophenyl) sulfone is a persistent environmental pollutant with documented bioaccumulation in marine ecosystems. Structural similarities to the target compound suggest the need for environmental toxicity assessments.
Biological Activity
(6-Chloro-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone, with the CAS number 339278-84-1, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C12H10Cl2N2O2S
- Molar Mass : 317.19 g/mol
- Structural Characteristics : The compound features a pyrimidine ring substituted with chlorine and methyl groups, linked to a sulfonyl moiety attached to a chlorophenyl group.
Antitumor Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit significant antitumor properties. A study highlighted that compounds with similar structures showed potent inhibitory effects on various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231) cells. For instance, the compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating strong antiproliferative activity .
| Cell Line | IC50 Value (μM) | Activity |
|---|---|---|
| MDA-MB-231 | 0.126 | Strong inhibition |
| MCF-7 | 17.02 | Moderate inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar pyrimidine derivatives have shown effectiveness against various bacterial strains. The structure of this compound suggests potential activity against Gram-positive and Gram-negative bacteria due to the presence of the sulfonyl group, which is known to enhance antibacterial efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Pyrimidine Ring : The presence of halogen substitutions (chlorine) enhances lipophilicity and may improve binding affinity to biological targets.
- Sulfonamide Group : Known for its role in increasing bioactivity and solubility, this group is crucial for the compound's pharmacological effects.
- Chlorophenyl Moiety : This component contributes to the overall stability and reactivity of the molecule.
Case Studies and Research Findings
- In Vivo Studies : In a study assessing the safety profile of similar compounds in mice, no acute toxicity was observed at doses up to 2000 mg/kg, suggesting a favorable safety margin for further development .
- Antiviral Activity : Recent investigations into pyrimidine-based drugs revealed that certain derivatives exhibited antiviral properties against influenza viruses. While specific data on this compound is limited, its structural analogs have shown promising results .
- Enzyme Inhibition : The compound's potential as an inhibitor of key enzymes involved in cancer progression has been explored. For example, it may inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis .
Q & A
Basic: What are the optimal synthetic routes for preparing (6-Chloro-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. A feasible route starts with a sulfanyl precursor (e.g., a thioether derivative) followed by oxidation to form the sulfone group. For example:
Nucleophilic Substitution : Introduce chlorophenyl and pyrimidinyl groups via reactions between chlorobenzyl halides and thiol-containing intermediates under basic conditions.
Oxidation : Use oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) or hydrogen peroxide in a controlled environment to convert sulfanyl (-S-) groups to sulfones (-SO₂-).
- Critical parameters: Temperature (0–25°C), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometry to avoid over-oxidation to sulfonic acids .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
A combination of spectroscopic methods ensures structural validation and purity assessment:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) and isotopic patterns consistent with chlorine atoms.
- IR Spectroscopy : Detect sulfone S=O stretching vibrations (~1300–1150 cm⁻¹) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies often arise from variations in experimental design or compound handling:
Purity Control : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >95%. Impurities like unreacted sulfanyl precursors or oxidation byproducts may skew bioactivity results .
Assay Standardization :
- Biological Replicates : Include ≥3 replicates per condition to account for variability.
- Positive Controls : Compare with structurally similar sulfones (e.g., 4-chlorophenyl phenyl sulfone) to validate assay sensitivity .
Structural Confirmation : Re-analyze disputed batches via X-ray crystallography to rule out polymorphic or stereochemical inconsistencies .
Advanced: What strategies mitigate competing substitution reactions during synthesis?
Methodological Answer:
Competing reactions (e.g., dechlorination or unwanted nucleophilic attacks) can be minimized by:
Temperature Control : Maintain reactions at 0–5°C during nucleophilic substitutions to reduce side reactions.
Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity for the pyrimidinyl core .
Protecting Groups : Temporarily block reactive sites (e.g., pyrimidine N-atoms) with tert-butoxycarbonyl (Boc) groups, which are later removed under mild acidic conditions .
Basic: What purification methods ensure high purity for this sulfone?
Methodological Answer:
Purification is critical due to the compound’s potential use in biological assays:
Recrystallization : Use ethanol/water mixtures to isolate crystalline product; monitor solubility curves to optimize yield.
Column Chromatography : Employ silica gel with a gradient elution (hexane/ethyl acetate → dichloromethane/methanol) to separate sulfone derivatives from halogenated byproducts .
HPLC Prep-Scale : For trace impurities, use reverse-phase HPLC with a methanol/water mobile phase .
Advanced: How to establish structure-activity relationships (SAR) for this sulfone in medicinal chemistry?
Methodological Answer:
SAR studies require systematic modifications and comparative analyses:
Analog Synthesis : Prepare derivatives with varying substituents (e.g., replacing 4-chlorophenyl with fluorophenyl or methylsulfonyl groups).
Biological Screening : Test analogs against target enzymes (e.g., kinases or bacterial dihydrofolate reductase) using enzymatic inhibition assays.
- Data Correlation : Use multivariate analysis (e.g., PCA) to link electronic (Hammett σ values) or steric (Taft parameters) properties to activity trends .
Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding interactions with active sites, guiding further synthetic modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
